

Spectroscopic data (NMR, IR, MS) of Ethyl 1-methyl-1h-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 1-methyl-1h-imidazole-2-carboxylate

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An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 1-methyl-1h-imidazole-2-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the characterization of novel chemical entities. This guide provides a detailed exploration of the spectroscopic data for **Ethyl 1-methyl-1h-imidazole-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science.

Introduction to Ethyl 1-methyl-1h-imidazole-2-carboxylate

Ethyl 1-methyl-1h-imidazole-2-carboxylate ($C_7H_{10}N_2O_2$) is a substituted imidazole, a class of compounds known for a wide range of biological activities. The structural elucidation of this molecule is critical for confirming its identity after synthesis and for quality control purposes. Its molecular weight is 154.17 g/mol .

The structure, presented below, consists of a 1-methyl-imidazole ring substituted at the 2-position with an ethyl carboxylate group. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of **Ethyl 1-methyl-1h-imidazole-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

The proton NMR spectrum of **Ethyl 1-methyl-1h-imidazole-2-carboxylate** is expected to show distinct signals for the protons on the imidazole ring, the N-methyl group, and the ethyl ester group.

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Imidazole H-4	~7.0-7.5	Doublet	1H
Imidazole H-5	~7.0-7.5	Doublet	1H
N-CH ₃	~3.8-4.0	Singlet	3H
O-CH ₂ -CH ₃	~4.2-4.4	Quartet	2H
O-CH ₂ -CH ₃	~1.2-1.4	Triplet	3H

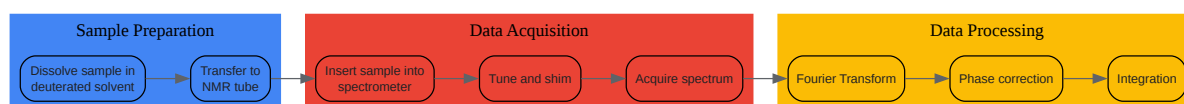
Causality Behind Expected Shifts:

- **Imidazole Protons:** The protons on the imidazole ring are in an electron-deficient aromatic system, leading to their downfield chemical shifts. The specific substitution pattern will influence their exact positions.
- **N-Methyl Protons:** The methyl group attached to the nitrogen is expected to be a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the imidazole ring.

- **Ethyl Ester Protons:** The methylene protons ($-\text{CH}_2-$) are adjacent to an oxygen atom, causing a significant downfield shift to around 4.2-4.4 ppm. These protons will be split into a quartet by the neighboring methyl protons. The terminal methyl protons ($-\text{CH}_3$) of the ethyl group will appear as a triplet further upfield, typically around 1.2-1.4 ppm.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Ethyl 1-methyl-1h-imidazole-2-carboxylate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.



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Caption: Workflow for ^1H NMR Spectroscopy.

^{13}C NMR Spectroscopy

Expected Chemical Shifts:

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon	Expected Chemical Shift (ppm)
C=O (Ester)	~160-165
C-2 (Imidazole)	~140-145
C-4 (Imidazole)	~125-130
C-5 (Imidazole)	~120-125
N-CH ₃	~35-40
O-CH ₂ -CH ₃	~60-65
O-CH ₂ -CH ₃	~14-16

Causality Behind Expected Shifts:

- **Carbonyl Carbon:** The ester carbonyl carbon is highly deshielded and will appear significantly downfield.
- **Imidazole Carbons:** The carbons of the imidazole ring are aromatic and will resonate in the aromatic region of the spectrum. The carbon at the 2-position, being attached to two nitrogen atoms and the ester group, will be the most downfield of the ring carbons.
- **Alkyl Carbons:** The N-methyl carbon and the carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a carbon-observe pulse sequence, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected Absorption Bands:

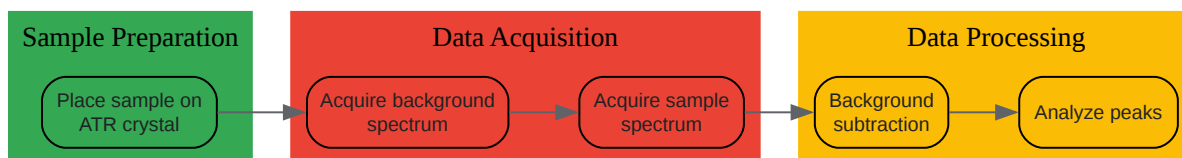
Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	~3100-3000	Medium
C-H stretch (aliphatic)	~3000-2850	Medium
C=O stretch (ester)	~1735-1750	Strong
C=N stretch (imidazole)	~1650-1550	Medium
C-O stretch (ester)	~1300-1000	Strong

Interpretation of Key Peaks:

- **C=O Stretch:** A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.
- **C-H Stretches:** The presence of both aromatic and aliphatic C-H stretches will be observed.
- **C=N and C=C Stretches:** The imidazole ring will show characteristic stretching vibrations in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small amount of the solid or liquid sample directly on the ATR crystal.
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Scan:** Acquire the spectrum of the sample. The instrument software will automatically subtract the background.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.



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Caption: Workflow for FTIR-ATR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation of its elemental composition.

Expected Molecular Ion and Fragmentation:

- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak at $m/z = 154$, corresponding to the molecular weight of **Ethyl 1-methyl-1h-imidazole-2-carboxylate**.
- High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula ($C_7H_{10}N_2O_2$).
- Key Fragmentation Pathways:
 - Loss of the ethoxy group ($-OCH_2CH_3$) from the ester would result in a fragment at $m/z = 109$.
 - Loss of the entire ethyl ester group ($-COOCH_2CH_3$) would lead to a fragment corresponding to the 1-methyl-imidazole cation.
 - Cleavage of the ethyl group from the ester would result in a loss of 29 mass units.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote ionization.
- **Infusion:** Infuse the sample solution into the ESI source at a constant flow rate.
- **Instrument Settings:** Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the analyte.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range.

Summary of Spectroscopic Data

Technique	Key Data and Interpretation
^1H NMR	Signals for imidazole, N-methyl, and ethyl protons with characteristic chemical shifts and multiplicities, confirming the hydrogen environment.
^{13}C NMR	Resonances for all seven unique carbons, including the ester carbonyl and imidazole ring carbons, confirming the carbon skeleton.
IR	Strong C=O stretch for the ester, along with aromatic and aliphatic C-H stretches, confirming the presence of key functional groups.
MS	Molecular ion peak at $m/z = 154$, with fragmentation patterns corresponding to the loss of ester-related fragments, confirming the molecular weight and structural components.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **Ethyl 1-methyl-1h-imidazole-2-carboxylate**. Each technique offers complementary information that, when pieced together, validates the chemical structure and purity of the compound. This in-depth spectroscopic analysis is an indispensable component of the research and development process for any new chemical entity.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com